
2-(4-biphenylyloxy)-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-biphenylyloxy)-N,N-dimethylpropanamide, commonly known as bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and other cardiovascular conditions. It is a synthetic compound that belongs to the class of selective beta-1 adrenergic receptor blockers. Bisoprolol selectively blocks the beta-1 adrenergic receptors, which are found primarily in the heart, thereby reducing the heart rate and blood pressure.
Mécanisme D'action
Bisoprolol selectively blocks the beta-1 adrenergic receptors, which are found primarily in the heart. This results in a decrease in heart rate, cardiac output, and blood pressure. Bisoprolol also reduces the release of renin, a hormone that regulates blood pressure, thereby further reducing blood pressure.
Biochemical and Physiological Effects:
Bisoprolol has several biochemical and physiological effects on the body. It reduces the heart rate, cardiac output, and blood pressure, which helps to reduce the workload on the heart. Bisoprolol also reduces the release of renin, which helps to lower blood pressure. In addition, bisoprolol has been shown to improve left ventricular function in patients with heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
Bisoprolol has several advantages for use in lab experiments. It is a selective beta-1 adrenergic receptor blocker, which makes it a useful tool for studying the effects of beta-blockers on the cardiovascular system. Bisoprolol is also well-tolerated by patients and has a low incidence of side effects. However, bisoprolol has some limitations for use in lab experiments. It is not effective in blocking beta-2 adrenergic receptors, which are found in the lungs and other tissues. This limits its use in studying the effects of beta-blockers on other systems in the body.
Orientations Futures
There are several future directions for research on bisoprolol. One area of research is the development of new beta-blockers that are more selective for beta-1 adrenergic receptors. Another area of research is the study of the effects of bisoprolol on other systems in the body, such as the respiratory and immune systems. Finally, research is needed to determine the long-term effects of bisoprolol on cardiovascular health and overall mortality.
Méthodes De Synthèse
The synthesis of bisoprolol involves the condensation reaction of 2-(4-biphenylyloxy) acetic acid with N,N-dimethylpropanamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is purified by recrystallization to obtain pure bisoprolol.
Applications De Recherche Scientifique
Bisoprolol has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to be effective in reducing the risk of heart failure, myocardial infarction, and stroke. In addition, bisoprolol has been studied for its potential use in the treatment of other conditions such as anxiety disorders and migraine headaches.
Propriétés
IUPAC Name |
N,N-dimethyl-2-(4-phenylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(17(19)18(2)3)20-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYAMPXZDUEUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6012826.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6012827.png)
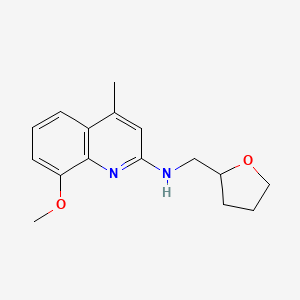
![1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B6012839.png)
![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6012847.png)
![2-(cyclopentylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6012859.png)
![2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6012867.png)
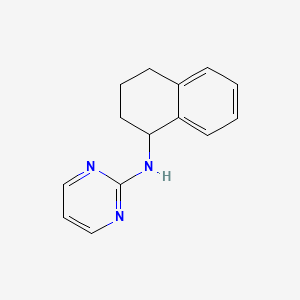
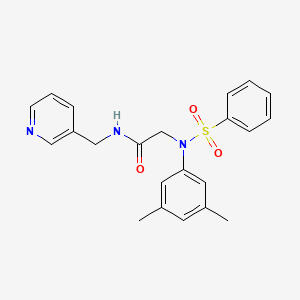
![1-{[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B6012881.png)
![1-[2-methoxy-5-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6012894.png)
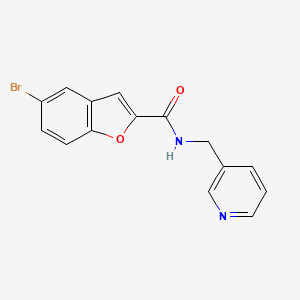
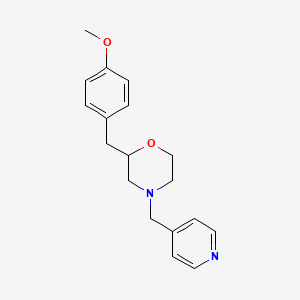
![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B6012938.png)